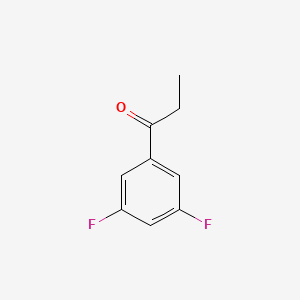

3,5-Difluoropropiophenone

Description

The exact mass of the compound 3,5-Difluoropropiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDQWXARVQADKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159306 | |

| Record name | 3,5-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-45-5 | |

| Record name | 3,5-Difluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135306-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Difluoropropiophenone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and available experimental data for 3,5-Difluoropropiophenone. It is intended to serve as a valuable resource for professionals in research, development, and academia who are interested in utilizing this compound in their work.

Chemical Structure and Identification

3,5-Difluoropropiophenone is an aromatic ketone characterized by a propiophenone core with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring.

| Identifier | Value |

| IUPAC Name | 1-(3,5-difluorophenyl)propan-1-one |

| CAS Number | 135306-45-5 |

| Molecular Formula | C₉H₈F₂O |

| SMILES | CCC(=O)C1=CC(=CC(=C1)F)F |

| InChI | InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |

| InChIKey | FVDQWXARVQADKN-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Difluoropropiophenone is presented below. These properties are essential for understanding the compound's behavior in various experimental and applied settings.

| Property | Value | Source |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 82 °C at 10 mmHg | N/A |

| Density | 1.166 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Good solubility in organic solvents such as alcohols, ethers, and ketones.[2] | N/A |

| Stability | Stable at room temperature; decomposes at high temperatures.[2] | N/A |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

Reaction Scheme:

1,3-Difluorobenzene + Propionyl Chloride --(AlCl₃)--> 3,5-Difluoropropiophenone

Materials:

-

1,3-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of 1,3-difluorobenzene and anhydrous aluminum chloride in a suitable reaction vessel, slowly add propionyl chloride dropwise. The temperature should be maintained at a low level, for instance, by using an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature or gentle heat (e.g., 50-55 °C) for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and cautiously pour it into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 3,5-Difluoropropiophenone.

References

An In-depth Technical Guide to 3,5-Difluoropropiophenone (CAS: 135306-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, impart unique electronic properties that are leveraged in the synthesis of agrochemicals and, notably, in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of 3,5-Difluoropropiophenone, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of 3,5-Difluoropropiophenone are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 135306-45-5 | |

| Molecular Formula | C₉H₈F₂O | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Colorless crystalline solid | |

| Melting Point | 25-27 °C | |

| Boiling Point | 82 °C at 10 mmHg | |

| Density | 1.166 g/cm³ (predicted) | |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | |

| Flash Point | 82 °C at 10 mmHg | |

| Refractive Index | 1.472 | |

| Vapor Pressure | 0.513 mmHg at 25°C |

Synthesis of 3,5-Difluoropropiophenone

The primary method for synthesizing 3,5-Difluoropropiophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid activates the propionyl chloride, forming a highly electrophilic acylium ion. The electron-rich 1,3-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product, 3,5-Difluoropropiophenone.

Caption: Reaction mechanism for the Friedel-Crafts acylation of 1,3-difluorobenzene.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3,5-Difluoropropiophenone.

Materials:

-

1,3-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: The flask is cooled in an ice bath. Propionyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel. The mixture is stirred for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: A solution of 1,3-difluorobenzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice, followed by the slow addition of dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3,5-Difluoropropiophenone as a colorless crystalline solid.

Spectroscopic Data

The structural confirmation of 3,5-Difluoropropiophenone is typically achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) around δ 1.2 ppm, a quartet for the methylene protons (CH₂) around δ 3.0 ppm, and signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the difluorophenyl ring. The aromatic protons will exhibit splitting due to coupling with each other and with the fluorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon (C=O) around δ 198 ppm, the aliphatic carbons of the propyl chain, and the aromatic carbons. The aromatic carbon signals will be split due to C-F coupling. |

| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration around 1690 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the alkyl and aromatic groups, and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethyl group and other characteristic fragments. |

Applications in Drug Discovery and Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. 3,5-Difluoropropiophenone serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Chalcones with Potential Anticancer Activity

One important application of 3,5-Difluoropropiophenone is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction between 3,5-Difluoropropiophenone and a substituted benzaldehyde.

Caption: Workflow for the synthesis and screening of chalcone derivatives.

Intermediate in the Synthesis of Bioactive Molecules

The 3,5-difluorophenyl moiety is a feature in various biologically active compounds. For instance, it is present in the structure of some transient receptor potential vanilloid 1 (TRPV1) antagonists, which are being investigated as potential analgesics. While a direct synthesis from 3,5-Difluoropropiophenone may involve multiple steps, it serves as a readily available starting material for introducing this key structural motif.

Safety and Handling

3,5-Difluoropropiophenone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, respiratory system, and skin. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible substance and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

3,5-Difluoropropiophenone is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis via Friedel-Crafts acylation and the unique properties conferred by the difluorinated phenyl ring make it a valuable tool for medicinal chemists and researchers in drug discovery. This guide provides the fundamental technical information required for the effective use and handling of this compound in a research and development setting.

References

Technical Guide: Physicochemical and Spectroscopic Properties of 1-(3,5-Difluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluorophenyl)propan-1-one is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of the difluorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the design of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

Quantitative data for 1-(3,5-difluorophenyl)propan-1-one is summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O | PubChem[1] |

| Molecular Weight | 170.16 g/mol | PubChem[1] |

| Boiling Point | 82 °C (at 10 torr) | MOLBASE[2] |

| Density | 1.166 g/cm³ | MOLBASE[2] |

| Refractive Index | 1.472 | MOLBASE[2] |

| Flash Point | 78.8 °C | MOLBASE[2] |

| XLogP3-AA (Computed) | 2.3 | PubChem[1] |

| CAS Number | 135306-45-5 | PubChem[1] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common synthetic route to 1-(3,5-difluorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride.[3][4]

Generalized Protocol:

-

To a cooled (0-5 °C) suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a dry, inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

-

Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Determination of Physical Properties

Standard laboratory equipment can be used to determine the key physical properties:

-

Boiling Point: Determined using a micro-distillation apparatus under reduced pressure. The observed boiling point is then extrapolated to atmospheric pressure.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a calibrated refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Characterization

While specific spectra for 1-(3,5-difluorophenyl)propan-1-one are not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the propanoyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the propanoyl group.

-

Complex multiplets in the aromatic region corresponding to the protons on the difluorophenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include:

-

A signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm).

-

Signals for the carbons of the difluorophenyl ring, with their chemical shifts influenced by the fluorine substituents.

-

Signals for the methyl and methylene carbons of the propanoyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the alkyl and aromatic protons.

-

C-F stretching vibrations, typically in the fingerprint region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethyl group and other characteristic fragments of the aromatic ketone.

Biological Signaling Pathways

There is currently no specific information available in the scientific literature regarding the interaction of 1-(3,5-difluorophenyl)propan-1-one with biological signaling pathways. However, the 3,5-difluorophenyl moiety is present in some compounds that have been investigated for their biological activity. For instance, compounds with this feature have been explored as intermediates in the synthesis of pharmacologically active molecules. Further research is required to elucidate any potential biological targets and signaling pathways for this specific ketone.

Conclusion

1-(3,5-Difluorophenyl)propan-1-one is a valuable chemical entity with potential applications in various scientific fields. This guide provides a summary of its known physical properties and outlines standard experimental procedures for its synthesis and characterization. While specific biological data is currently lacking, the structural motifs present in this molecule suggest that it may serve as a useful building block for the development of new chemical probes and therapeutic agents. Further investigation into its spectroscopic and biological properties is warranted.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3,5-Difluoropropiophenone. Given the limited publicly available quantitative data for this specific compound, this guide also includes data for the parent compound, propiophenone, to provide a comparative baseline. The methodologies presented are based on standard pharmaceutical industry practices for the characterization of drug candidates and intermediates.

Executive Summary

3,5-Difluoropropiophenone is a fluorinated aryl ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters for its handling, formulation, and the development of robust synthetic processes. This document collates the available data on these properties and outlines generalized experimental protocols for their determination.

Physicochemical Properties of 3,5-Difluoropropiophenone

3,5-Difluoropropiophenone is a colorless crystalline solid at room temperature.[1] A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3,5-Difluoropropiophenone

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 82 °C at 10 mmHg | [1] |

| Appearance | Colorless crystalline solid | [1] |

Solubility Profile

Comparative Solubility Data of Propiophenone

To provide a reasonable estimation, the solubility of the parent compound, propiophenone, is presented in Table 2. The introduction of two fluorine atoms in 3,5-Difluoropropiophenone is expected to increase its lipophilicity, which would likely decrease its solubility in polar solvents like water and potentially enhance its solubility in non-polar organic solvents compared to propiophenone.

Table 2: Solubility of Propiophenone

| Solvent | Solubility | Reference |

| Water | Insoluble (2 g/L) | [2] |

| Methanol | Miscible | [2][3] |

| Ethanol | Miscible | [2][3] |

| Diethyl Ether | Miscible | [2][3] |

| Benzene | Miscible | [2][3] |

| Toluene | Miscible | [2][3] |

Stability Profile

3,5-Difluoropropiophenone is reported to be stable at room temperature but is susceptible to decomposition at elevated temperatures.[1] Detailed studies on its degradation under various stress conditions (e.g., pH, light, oxidation) have not been published. For the parent compound, propiophenone, it is generally considered stable under ordinary conditions but is incompatible with strong oxidizing agents and strong bases.[4]

Experimental Protocols

The following sections describe generalized experimental protocols for determining the quantitative solubility and stability of a compound like 3,5-Difluoropropiophenone.

Protocol for Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

-

Materials and Equipment:

-

3,5-Difluoropropiophenone

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, toluene)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of 3,5-Difluoropropiophenone in a suitable solvent for HPLC analysis and construct a calibration curve.

-

Add an excess amount of 3,5-Difluoropropiophenone to a known volume of each test solvent in separate vials.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand for a short period to allow for the settling of undissolved solid.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved 3,5-Difluoropropiophenone.

-

Calculate the solubility in units such as mg/mL or g/100mL.

-

A workflow for this protocol is illustrated in the diagram below.

References

The Versatile Role of 3,5-Difluoropropiophenone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropropiophenone, a fluorinated aromatic ketone, has emerged as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis and key applications of 3,5-Difluoropropiophenone, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 3,5-Difluoropropiophenone is essential for its effective use in synthesis.

| Property | Value |

| Chemical Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 45-47 °C |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. |

| CAS Number | 135306-45-5[1] |

Synthesis of 3,5-Difluoropropiophenone

The most common method for the preparation of 3,5-Difluoropropiophenone is through the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride.

References

The Pivotal Role of 3,5-Difluoropropiophenone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profiles of therapeutic agents. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Within this context, 3,5-difluoropropiophenone has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and synthetic accessibility make it a key intermediate in the development of novel bioactive molecules across various therapeutic areas, most notably in the synthesis of anticancer agents. This technical guide provides an in-depth exploration of the role of 3,5-difluoropropiophenone, with a focus on its application in the synthesis of chalcone derivatives with potent cytotoxic activity.

Core Application: A Precursor to Anticancer Chalcones

3,5-Difluoropropiophenone serves as a foundational reactant in the synthesis of a series of chalcone derivatives that have demonstrated significant potential as anticancer agents. Chalcones are a class of compounds characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, known to exhibit a wide range of biological activities. The synthesis of these derivatives is primarily achieved through the Claisen-Schmidt condensation reaction.

Synthesis of 1-(3,5-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-ones

The general synthetic pathway involves the base-catalyzed condensation of 3,5-difluoropropiophenone with various substituted benzaldehydes. This reaction is efficient and allows for the generation of a diverse library of chalcone analogues for structure-activity relationship (SAR) studies.

Caption: Synthetic workflow for chalcone derivatives.

Quantitative Data: Cytotoxic Activity of 3,5-Difluoropropiophenone-Derived Chalcones

A study by Ozmen Ozgun et al. (2017) investigated the cytotoxic activities of a series of chalcones synthesized from 1-(3,5-difluorophenyl)propan-1-one against various human tumor and normal cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.[1]

| Compound ID | Substituent on Phenyl Ring | Cell Line | IC50 (µM) |

| 7 | 2,5-dimethoxy | Gingival Carcinoma (Ca9-22) | >100 |

| Oral Squamous Cell Carcinoma (HSC-2) | 17.5 | ||

| Human Gingival Fibroblasts (HGF) | >100 | ||

| Human Periodontal Ligament Fibroblasts (HPLF) | >100 | ||

| 8 | 3,4-dimethoxy | Gingival Carcinoma (Ca9-22) | >100 |

| Oral Squamous Cell Carcinoma (HSC-2) | >100 | ||

| Human Gingival Fibroblasts (HGF) | >100 | ||

| Human Periodontal Ligament Fibroblasts (HPLF) | >100 | ||

| 5-Fluorouracil | (Reference Drug) | Gingival Carcinoma (Ca9-22) | 26.3 |

| Oral Squamous Cell Carcinoma (HSC-2) | 1.6 | ||

| Human Gingival Fibroblasts (HGF) | 15.6 | ||

| Human Periodontal Ligament Fibroblasts (HPLF) | 136.0 |

Data extracted from Ozmen Ozgun et al., 2017.[1]

The results indicate that compound 7 , 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, exhibited notable cytotoxicity against the HSC-2 oral squamous cell carcinoma cell line, with greater selectivity towards cancer cells compared to the normal cell lines tested.[1] Further investigation into the mechanism of action for compound 7 suggested the induction of apoptosis through the activation of caspase-3, leading to the cleavage of PARP in both HSC-2 and Ca9-22 cells.[1]

Caption: Proposed apoptotic pathway of Compound 7.

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is adapted from the general procedure for the synthesis of 1-(3,5-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-ones.[1]

Materials:

-

1-(3,5-difluorophenyl)propan-1-one

-

Appropriate substituted benzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Aqueous Hydrochloric Acid (HCl) solution (10%)

-

Ice-water mixture

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for filtration (e.g., Buchner funnel)

-

Silica gel for column chromatography (if necessary)

-

Chloroform (or other suitable eluent)

Procedure:

-

Reactant Preparation: A solution of the appropriate substituted benzaldehyde (1 mmol) and 1-(3,5-difluorophenyl)propan-1-one (1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.

-

Reaction Initiation: An aqueous solution of NaOH is added dropwise to the ethanolic solution of the reactants while stirring at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified duration (typically several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into an ice-water mixture.

-

Acidification: The mixture is then acidified with a 10% HCl solution to a pH of approximately 3.

-

Product Isolation: The resulting solid precipitate is collected by filtration.

-

Purification: The crude product is purified by crystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture). For compounds that do not readily crystallize, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform).[1]

Caption: Experimental workflow for chalcone synthesis.

Broader Perspectives and Future Directions

While the synthesis of anticancer chalcones is a well-documented application of 3,5-difluoropropiophenone, its potential as a scaffold extends to other areas of medicinal chemistry. The 3,5-difluorophenyl moiety is a common feature in a variety of bioactive molecules, including kinase inhibitors and agents targeting the central nervous system. The electronic-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functional groups and create favorable interactions within protein binding pockets.

Although direct synthesis of neuroprotective agents or other specific enzyme inhibitors from 3,5-difluoropropiophenone was not prominently found in the immediate search results, the structural motif is highly relevant. For instance, fluorinated phenyl rings are often incorporated into kinase inhibitors to enhance their binding affinity and selectivity. Similarly, in the development of neuroprotective agents, the modulation of lipophilicity and metabolic stability afforded by fluorination is a key design strategy.

Therefore, 3,5-difluoropropiophenone represents a valuable starting material for the exploration of novel chemical entities in these and other therapeutic areas. Its utility is not limited to chalcones, and future research may uncover its role as a precursor to a wider range of pharmacologically active compounds.

Conclusion

3,5-Difluoropropiophenone is a key intermediate in medicinal chemistry, with a demonstrated role in the synthesis of potent anticancer chalcones. The difluorinated phenyl ring imparts desirable pharmacological properties to the resulting molecules. The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of a diverse range of chalcone derivatives from this precursor, allowing for extensive structure-activity relationship studies. While its application in other therapeutic areas is less documented, the inherent properties of the 3,5-difluoropropiophenone scaffold suggest significant potential for its use in the development of novel kinase inhibitors, neuroprotective agents, and other bioactive compounds. This makes it a molecule of continued interest for researchers and scientists in the field of drug discovery and development.

References

Spectroscopic Profile of 3,5-Difluoropropiophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoropropiophenone (CAS No: 135306-45-5), a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

3,5-Difluoropropiophenone, with the molecular formula C₉H₈F₂O, is an aromatic ketone of significant interest in organic synthesis.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections detail the quantitative spectroscopic data for 3,5-Difluoropropiophenone, summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for 3,5-Difluoropropiophenone.

Table 1: ¹H NMR Spectral Data of 3,5-Difluoropropiophenone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 - 7.40 | m | - | 2H, Aromatic (H-2, H-6) |

| 7.15 | tt | 8.8, 2.3 | 1H, Aromatic (H-4) |

| 3.03 | q | 7.2 | 2H, -CH₂- |

| 1.22 | t | 7.2 | 3H, -CH₃ |

Table 2: ¹³C NMR Spectral Data of 3,5-Difluoropropiophenone

| Chemical Shift (δ) ppm | Assignment |

| 198.5 (t, J=3.5 Hz) | C=O |

| 163.0 (dd, J=250, 12 Hz) | C-F (C-3, C-5) |

| 141.0 (t, J=8.0 Hz) | C-1 |

| 112.5 (t, J=21 Hz) | C-2, C-6 |

| 109.0 (t, J=26 Hz) | C-4 |

| 32.0 | -CH₂- |

| 8.5 | -CH₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3,5-Difluoropropiophenone was recorded using a Bruker Tensor 27 FT-IR instrument.[1]

Table 3: FT-IR Spectral Data of 3,5-Difluoropropiophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Weak | Aromatic C-H Stretch |

| 2985, 2945 | Medium | Aliphatic C-H Stretch |

| 1695 | Strong | C=O Stretch (Ketone) |

| 1610, 1590 | Strong | C=C Stretch (Aromatic) |

| 1440 | Medium | C-H Bend (CH₂) |

| 1310 | Strong | C-F Stretch |

| 1125 | Strong | C-F Stretch |

| 870, 700 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for 3,5-Difluoropropiophenone reveals a molecular ion peak and several characteristic fragments.[1]

Table 4: Mass Spectrometry Data of 3,5-Difluoropropiophenone

| m/z | Relative Intensity (%) | Proposed Fragment |

| 170 | 40 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [M - C₂H₅]⁺ |

| 113 | 50 | [M - C₂H₅ - CO]⁺ |

| 63 | 30 | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 3,5-Difluoropropiophenone (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer, such as a Bruker AVANCE III HD 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing a drop of the solution to evaporate on a salt plate (e.g., KBr or NaCl). The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3,5-Difluoropropiophenone.

References

The Strategic Introduction of Fluorine in Propiophenone Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This strategic substitution can lead to enhanced metabolic stability, improved target affinity and selectivity, and better membrane permeability. Propiophenone, a simple aryl ketone, serves as a versatile scaffold in the synthesis of a wide range of pharmaceuticals. The introduction of fluorine into the propiophenone core can significantly enhance its potential as a building block for novel therapeutics. This technical guide provides an in-depth overview of the role of fluorinated propiophenones in drug discovery, covering their synthesis, biological activities, and the experimental methodologies used for their evaluation.

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are key to its utility in drug design.[1][2] Replacing a hydrogen atom with fluorine can alter the electronic properties of a molecule, influence its conformation, and block sites of metabolism without significantly increasing its size.[3] These modifications can translate into improved potency, selectivity, and pharmacokinetic profiles.[4][5]

The Impact of Fluorination on Drug Properties

The introduction of fluorine into a propiophenone scaffold can have a profound impact on several key drug-like properties:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and potentially less frequent dosing.[6]

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] This is a critical consideration for drugs targeting the central nervous system.[7]

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity.[3] Furthermore, the conformational constraints imposed by fluorine substitution can enhance the selectivity of a drug for its intended target over off-target proteins.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Synthesis of Fluorinated Propiophenones

Several synthetic routes are available for the preparation of fluorinated propiophenones. The choice of method often depends on the desired position of the fluorine atom and the availability of starting materials.

Friedel-Crafts Acylation

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction involves the treatment of a fluorinated aromatic compound, such as fluorobenzene, with a propanoyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of 3'-Fluoropropiophenone [8]

-

Materials: 1-(3-fluorophenyl)propan-1-ol, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone, dichloromethane (DCM), sodium sulfate.

-

Procedure:

-

Dissolve 100 g of 1-(3-fluorophenyl)propan-1-ol in 1 L of acetone and cool the solution to 0-10 °C.

-

Add 350 ml of Jones reagent dropwise to the solution over a period of two hours, maintaining the temperature between 0 and 10 °C.

-

Stir the reaction mixture for an additional hour at 0-10 °C.

-

Remove the acetone in vacuo.

-

Extract the residue with 400 ml of DCM.

-

Dry the organic layer over sodium sulfate.

-

Remove the DCM in vacuo to obtain 3-fluoropropiophenone as a yellow oil.

-

From Fluorinated Precursors

Fluorinated propiophenones can also be synthesized from other fluorinated starting materials. For example, 3-(3-Fluorophenyl)-3'-methylpropiophenone can be prepared in a two-step process starting from 3'-methylacetophenone and 3-fluorobenzaldehyde.[9]

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-3'-methylpropiophenone [9]

-

Step 1: Claisen-Schmidt Condensation to form (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one (a chalcone)

-

Materials: 3'-Methylacetophenone, 3-Fluorobenzaldehyde, Ethanol, Sodium hydroxide (NaOH), Deionized water.

-

Procedure:

-

In a round-bottom flask, dissolve 3'-methylacetophenone and 3-fluorobenzaldehyde in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.

-

Collect the solid product by filtration, wash with deionized water, and dry.

-

-

-

Step 2: Catalytic Hydrogenation

-

Materials: (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one, Palladium on carbon (Pd/C), Ethanol or Ethyl acetate, Hydrogen gas.

-

Procedure:

-

Dissolve the chalcone from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the desired 3-(3-fluorophenyl)-3'-methylpropiophenone.

-

-

Biological Activities and Therapeutic Potential

Fluorinated propiophenone derivatives have been investigated for a range of therapeutic applications, particularly in oncology and neurodegenerative diseases. While much of the publicly available data is on structurally related chalcones, these findings provide strong rationale for the exploration of their propiophenone counterparts.

Anticancer Activity

Fluorinated chalcones, which are immediate precursors to propiophenones, have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 1: Cytotoxicity of Fluorinated Chalcone Derivatives against HepG2 Cancer Cells [10]

| Compound | Structure | IC50 (µM) |

| 2a | 2'-hydroxy-4'-fluoro-3-methoxychalcone | 67.51 ± 2.26 |

| 2b | 2'-hydroxy-4'-fluoro-4-methoxychalcone | 75.32 ± 3.15 |

| 2c | 2'-hydroxy-4'-fluoro-3,4-dimethoxychalcone | 82.19 ± 4.01 |

| 3a | 2',4'-dihydroxy-3-fluorochalcone | 95.67 ± 5.23 |

| 3b | 2',4'-dihydroxy-4-fluorochalcone | 101.45 ± 6.11 |

| 3c | 2',4'-dihydroxy-3,4-difluorochalcone | 108.20 ± 7.34 |

| 4c | 2',3,4-trihydroxy-4'-fluorochalcone | 98.76 ± 5.89 |

| Doxorubicin | (Positive Control) | 0.85 ± 0.07 |

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

The data suggests that the position and number of fluorine and other substituents on the chalcone scaffold significantly influence its anticancer activity.

Fluorinated compounds can interfere with various signaling pathways crucial for cancer cell proliferation and survival. For instance, many kinase inhibitors, a major class of anticancer drugs, incorporate fluorine to enhance their binding to the ATP-binding pocket of kinases. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by a fluorinated propiophenone-based kinase inhibitor.

Neuroprotective Effects

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases.[7] Fluorine substitution can enhance the neuroprotective properties of a molecule by increasing its metabolic stability in the brain and improving its interaction with CNS targets.[11]

While specific quantitative data for fluorinated propiophenones in neuroprotection is emerging, studies on related fluorinated compounds show promise. For example, fluorinated derivatives have been developed as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[11]

A common mechanism of neurodegeneration is neuronal apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, which can be a target for neuroprotective agents.

Caption: Simplified intrinsic apoptosis pathway, highlighting potential intervention points for a neuroprotective fluorinated propiophenone derivative.

Key Experimental Protocols for Evaluation

A thorough evaluation of fluorinated propiophenones in a drug discovery setting requires a battery of in vitro assays to determine their biological activity and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay [9][12]

-

Materials: 96-well plates, cells of interest, culture medium, test compounds (fluorinated propiophenones), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated propiophenone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

-

Enzyme Inhibition Assay

To determine if a fluorinated propiophenone acts as an enzyme inhibitor (e.g., a kinase inhibitor), a direct enzyme inhibition assay is performed.

Experimental Protocol: Competitive Enzyme Inhibition Assay [13]

-

Materials: Purified enzyme, substrate for the enzyme, fluorinated propiophenone inhibitor, appropriate buffer, and a detection system (e.g., spectrophotometer, fluorometer).

-

Procedure:

-

Prepare a series of dilutions of the fluorinated propiophenone inhibitor.

-

In a multi-well plate, add the enzyme and the inhibitor at various concentrations to the reaction buffer.

-

Pre-incubate the enzyme and inhibitor for a short period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of product formation or substrate depletion over time using the appropriate detection method.

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment at different substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay [8][10]

-

Materials: Cell membranes or tissues expressing the target receptor, a radiolabeled ligand known to bind to the receptor, the unlabeled fluorinated propiophenone (the competitor), filtration apparatus, and a scintillation counter.

-

Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled fluorinated propiophenone.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of radioligand binding against the concentration of the competitor to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

The following diagram illustrates the general workflow for a drug discovery cascade involving a fluorinated propiophenone.

Caption: A typical drug discovery workflow, from the synthesis of a fluorinated propiophenone library to the selection of a preclinical candidate.

Conclusion

Fluorinated propiophenones represent a promising class of scaffolds for the development of novel therapeutics. The strategic incorporation of fluorine can significantly enhance the drug-like properties of these molecules, leading to improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide has provided an overview of the synthesis, biological activities, and key experimental protocols for the evaluation of fluorinated propiophenones. A thorough understanding of these principles and methodologies is essential for researchers and drug development professionals seeking to leverage the unique advantages of fluorine chemistry in their quest for new and improved medicines. Further exploration into the structure-activity relationships of fluorinated propiophenones is warranted to fully unlock their therapeutic potential across various disease areas.

References

- 1. 3-Fluoropropiophenone CAS#: 455-67-4 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

- 4. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 10. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

Commercial Availability and Technical Guide for 3,5-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-Difluoropropiophenone, a key chemical intermediate in various research and development applications, particularly in the synthesis of pharmaceutical compounds. This guide covers its commercial availability from various suppliers, detailed technical specifications, and recommended experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

3,5-Difluoropropiophenone is readily available from a range of chemical suppliers globally, catering to both research and bulk quantity requirements. Key suppliers are located in the United States, China, and India, offering various grades and purities. When sourcing this compound, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to ensure it meets the specific requirements of your research or manufacturing process.

Table 1: Prominent Commercial Suppliers of 3,5-Difluoropropiophenone

| Supplier Category | Exemplary Companies | Geographic Regions Served | Typical Purity | Notes |

| Major Chemical Suppliers | Sigma-Aldrich (Merck), Oakwood Chemical, TCI Chemicals | Global | ≥97% | Offer a wide range of quantities from grams to kilograms. Comprehensive technical data and safety information are readily available. |

| Specialty Chemical Manufacturers | BLD Pharm, Smolecule | Global, with strong presence in Asia | ≥98% | Often provide custom synthesis services and can supply larger, bulk quantities. |

| Regional Suppliers (India) | Simson Pharma Limited, IndiaMART vendors | India, with some international shipping | Varies (typically ≥95%) | Competitive pricing, particularly for larger quantities. Purity and documentation should be carefully verified. |

| Regional Suppliers (China) | ChemBK listed suppliers, ChemicalBook vendors | China, with extensive international shipping | Varies (typically ≥95%) | A large number of suppliers offering a wide range of purities and quantities. Due diligence on supplier reputation is recommended. |

Technical Data

A thorough understanding of the physicochemical properties of 3,5-Difluoropropiophenone is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties of 3,5-Difluoropropiophenone

| Property | Value | Reference |

| CAS Number | 135306-45-5 | [1] |

| Molecular Formula | C₉H₈F₂O | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Colorless crystalline solid or pale yellow liquid | |

| Melting Point | 25-27 °C | [2] |

| Boiling Point | 82 °C at 10 mmHg | [2] |

| Purity (typical) | ≥97% | Varies by supplier |

| ¹³C NMR Chemical Shifts (ppm) | Available through spectral databases | [1] |

| Mass Spectrometry (GC-MS) | Key fragments and NIST library entry available | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 3,5-Difluoropropiophenone. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The most common and efficient method for the synthesis of 3,5-Difluoropropiophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Materials:

-

1,3-Difluorobenzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: Add 1,3-difluorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum salts and quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3,5-Difluoropropiophenone.

Analytical Protocols: Quality Control and Characterization

To ensure the purity and identity of the synthesized or purchased 3,5-Difluoropropiophenone, the following analytical methods are recommended.

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of 3,5-Difluoropropiophenone.

Table 3: Recommended GC-MS Parameters

| Parameter | Recommended Setting |

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

Reverse-phase HPLC is suitable for the quantitative analysis of 3,5-Difluoropropiophenone and for monitoring reaction progress.

Table 4: Recommended RP-HPLC Parameters

| Parameter | Recommended Setting |

| HPLC Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4] Addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) may improve peak shape.[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Visualizations

Logical Workflow for Procurement and Use of 3,5-Difluoropropiophenone

Caption: Procurement and utilization workflow for 3,5-Difluoropropiophenone in a research setting.

Synthetic Pathway: Friedel-Crafts Acylation

Caption: Simplified reaction pathway for the synthesis of 3,5-Difluoropropiophenone.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. 3',5'-DIFLUORO-4'-METHOXYPROPIOPHENONE(71292-82-5) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

3,5-Difluoropropiophenone: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling requirements for 3,5-Difluoropropiophenone. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical reagent responsibly, minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

3,5-Difluoropropiophenone is a fluorinated organic compound recognized as an important intermediate in various synthetic processes.[1] Its physical and chemical properties are critical for understanding its behavior under laboratory conditions.

Table 1: Physical and Chemical Properties of 3,5-Difluoropropiophenone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₂O | [1][2] |

| Molar Mass | 170.16 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 25 °C / 45-47 °C* | [1] |

| Boiling Point | 82 °C @ 10 mmHg | [1] |

| Density | 1.166 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 82 °C @ 10 mmHg | [1] |

| Vapor Pressure | 0.513 mmHg @ 25 °C | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones) | [1] |

| Stability | Stable at room temperature; decomposes at high temperatures | [1] |

| CAS Number | 135306-45-5 |[2] |

Note: Discrepancies in the reported melting point exist in the literature; users should verify the properties of their specific batch.

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), 3,5-Difluoropropiophenone is classified as an irritant.[2] Adherence to safety warnings is mandatory to prevent exposure and injury.

Table 2: GHS Hazard Classification for 3,5-Difluoropropiophenone

| Classification | Code | Description | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |[2][3] |

Key Safety Precautions:

-

Engineering Controls : Always handle 3,5-Difluoropropiophenone in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE) :

-

Hygiene Measures : Avoid eating, drinking, or smoking in the work area.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5] Contaminated clothing should be removed and laundered before reuse.[5]

-

Source of Ignition : Keep the substance away from open flames, hot surfaces, and other sources of ignition.[1][7] Use spark-proof tools and take precautionary measures against static discharge.[7]

Experimental Protocols: Safe Handling and Solution Preparation

The following protocol outlines a standard procedure for safely weighing and dissolving 3,5-Difluoropropiophenone for experimental use. This procedure is designed to mitigate the risks of irritation and exposure.

Objective: To accurately weigh a specified mass of 3,5-Difluoropropiophenone and prepare a stock solution of a desired concentration.

Materials:

-

3,5-Difluoropropiophenone (solid)

-

Appropriate solvent (e.g., ethanol, acetone)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stir bar and stir plate (optional)

-

Required PPE (goggles, gloves, lab coat)

Procedure:

-

Preparation and Risk Assessment :

-

Confirm that a current Safety Data Sheet (SDS) for 3,5-Difluoropropiophenone is available and has been reviewed.

-

Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and uncluttered.

-

Verify that an eyewash station and safety shower are accessible.[8]

-

-

Donning PPE :

-

Put on all required personal protective equipment before handling the chemical.

-

-

Weighing the Compound :

-

Perform all manipulations within the chemical fume hood.

-

Place a clean weighing boat on the analytical balance and tare the mass.

-

Carefully use a clean spatula to transfer the desired amount of 3,5-Difluoropropiophenone to the weighing boat. Avoid generating dust.

-

Record the exact mass of the compound.

-

-

Dissolution :

-

Carefully transfer the weighed solid into the appropriately sized volumetric flask.

-

Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the flask.

-

Add solvent to the flask until it is approximately half-full.

-

Stopper the flask and gently swirl to dissolve the solid. A magnetic stir bar and stir plate can be used to facilitate dissolution.

-

Once the solid is fully dissolved, add solvent to the calibration mark on the neck of the volumetric flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Labeling and Storage :

-

Cleanup :

-

Clean the spatula and any other used equipment thoroughly.

-

Dispose of the weighing boat and any contaminated materials (e.g., gloves) in the designated solid chemical waste container.

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly with soap and water.

-

Workflow and Emergency Procedures

The logical flow for handling hazardous chemicals involves several key stages, from planning to disposal. In case of accidental exposure, immediate and appropriate first aid is crucial.

Caption: Workflow for Safe Handling of 3,5-Difluoropropiophenone.

First Aid Measures:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical advice.[1][8]

-

Skin Contact : In case of contact, immediately wash skin with plenty of soap and water while removing contaminated clothing.[8] If skin irritation occurs, get medical advice/attention.[8]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[3]

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Waste Disposal: All waste materials contaminated with 3,5-Difluoropropiophenone should be considered hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations.[3][9] Do not allow the chemical to enter drains or the environment.[5][10] Collect spillage in suitable, closed containers for disposal.[7]

References

- 1. chembk.com [chembk.com]

- 2. 3,5-Difluoropropiophenone | C9H8F2O | CID 145620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. airgas.com [airgas.com]

- 7. fishersci.com [fishersci.com]

- 8. cochise.edu [cochise.edu]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Difluoropropiophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropropiophenone is a valuable synthetic intermediate in the development of various pharmaceutical compounds. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of this key building block. This document outlines the detailed experimental protocol for the synthesis of 3,5-Difluoropropiophenone via the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride, along with relevant data and visualizations.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the propionyl group is introduced onto the aromatic ring of 1,3-difluorobenzene. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the highly reactive acylium ion from propionyl chloride.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3,5-Difluoropropiophenone. The data is based on a typical laboratory-scale synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 1,3-Difluorobenzene | 1.0 eq | [1] |

| Propionyl Chloride | 1.1 eq | [1] |

| Aluminum Chloride | 1.5 eq | [1] |

| Sodium Chloride | 1.0 eq | [1] |

| Reaction Conditions | ||

| Solvent | Not specified (often performed neat or in a non-polar solvent like dichloromethane) | [2] |

| Temperature | 30-40 °C (initial), then 190-200 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Product Information | ||

| Product Name | 3,5-Difluoropropiophenone | [3] |

| CAS Number | 135306-45-5 | [3] |

| Molecular Formula | C₉H₈F₂O | [3] |

| Molecular Weight | 170.16 g/mol | |

| Appearance | Solid | |

| Yield | ~61% | [1] |

| Melting Point | 85-86 °C | [1] |

Experimental Protocol

This protocol is adapted from a similar Friedel-Crafts acylation procedure.[1]

Materials:

-

1,3-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Sodium chloride (NaCl)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Addition funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add anhydrous aluminum chloride (1.5 mol eq.) and sodium chloride (1.0 mol eq.).

-

Addition of Reactants: Begin stirring the mixture and add 1,3-difluorobenzene (1.0 mol eq.). Through the addition funnel, slowly add propionyl chloride (1.1 mol eq.) dropwise to the stirred suspension. Control the addition rate to maintain the reaction temperature between 30-40 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 190-200 °C and maintain this temperature with vigorous stirring for 4 hours.

-

Work-up: a. Cool the reaction mixture to 55-60 °C. b. Carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. c. Stir the mixture until all the solids have dissolved. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). e. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent.

-

Purification: a. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. b. The crude product can be further purified by recrystallization or column chromatography to yield pure 3,5-Difluoropropiophenone. A reported melting point for a similar product obtained through this method is 85-86 °C.[1]

Visualizations

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism for the synthesis of 3,5-Difluoropropiophenone.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 3,5-Difluoropropiophenone.

Caption: Synthesis and Purification Workflow.

References

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of 1,3-Difluorobenzene

Abstract